molecular formula C18H15F4N5O2 B2609900 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide CAS No. 1334374-39-8

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2609900
CAS No.: 1334374-39-8
M. Wt: 409.345
InChI Key: YYQTVTMLDBEXNQ-UHFFFAOYSA-N
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Description

This compound is a pyridazine-based acetamide derivative featuring a 3,5-dimethylpyrazole substituent and a fluorinated aryl group. Its structure combines a pyridazinone core (6-oxopyridazin-1(6H)-yl) with a trifluoromethyl- and fluoro-substituted phenylacetamide moiety. The compound’s synthesis likely involves coupling pyridazinone intermediates with activated acetamide precursors, a methodology aligned with analogous compounds in the literature .

Properties

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F4N5O2/c1-10-7-11(2)27(24-10)15-5-6-17(29)26(25-15)9-16(28)23-12-3-4-14(19)13(8-12)18(20,21)22/h3-8H,9H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQTVTMLDBEXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting with a suitable diketone, such as 3,5-dimethyl-1H-pyrazole, the pyrazole ring can be synthesized through cyclization reactions.

    Synthesis of the Pyridazinone Moiety: The pyridazinone ring can be formed by reacting hydrazine derivatives with appropriate diketones or aldehydes under acidic or basic conditions.

    Coupling Reactions: The pyrazole and pyridazinone intermediates are then coupled using reagents like phosphorus oxychloride (POCl3) or other coupling agents to form the core structure.

    Introduction of the Acetamide Group: The final step involves the acylation of the intermediate with 4-fluoro-3-(trifluoromethyl)aniline to introduce the acetamide group, typically using acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazinone rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: Phosphorus oxychloride (POCl3), acyl chlorides, anhydrides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N-[4-(trifluoromethyl)phenyl]acetamide ()

  • Key Differences: Core Heterocycle: Pyrimidinone (6-oxopyrimidinyl) vs. pyridazinone (6-oxopyridazinyl). Substituents: Additional ethyl and methyl groups on the pyrimidine ring. Aryl Group: 4-Trifluoromethylphenyl vs. 4-fluoro-3-trifluoromethylphenyl in the target compound.
  • Implications: Pyrimidinones generally exhibit higher metabolic stability compared to pyridazinones due to reduced ring strain.

2-(6-Oxo-3-phenyl-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide ()

  • Key Differences :
    • Aryl Substituents : Phenyl at the pyridazine 3-position vs. 3,5-dimethylpyrazole in the target compound.
    • Trifluoromethyl Position : 2-Trifluoromethylphenyl vs. 4-fluoro-3-trifluoromethylphenyl.
  • The 2-trifluoromethylphenyl substitution could sterically hinder interactions with planar binding pockets (e.g., ATP-binding sites in kinases) .

Bioactivity and Functional Group Contributions

Compound Core Heterocycle Key Substituents Hypothesized Bioactivity
Target Compound Pyridazinone 3,5-Dimethylpyrazole, 4-F-3-CF3-Ph Kinase inhibition, ferroptosis induction
Pyrimidinone Analogue () Pyrimidinone 5-Ethyl-4-methyl, 4-CF3-Ph Anticancer (enhanced lipophilicity)
Pyridazinyl-Phenyl Derivative () Pyridazinone 3-Phenyl, 2-CF3-Ph Unknown (structural rigidity)
  • Hydrogen-Bonding Networks: The pyridazinone and pyrazole groups in the target compound enable stronger hydrogen-bonding interactions compared to phenyl-substituted analogues, which may enhance binding to polar enzyme active sites .

Biological Activity

The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

The compound has a molecular formula of C16H16F3N5OC_{16}H_{16}F_3N_5O and a molecular weight of 365.5 g/mol. It features multiple functional groups, which contribute to its biological activity. The presence of a pyrazole ring, an oxopyridazine moiety, and a trifluoromethylphenyl group enhances its interaction with biological targets.

Biological Activity Overview

Recent studies have demonstrated that pyrazole derivatives exhibit a broad spectrum of biological activities. The specific activities of this compound can be categorized as follows:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives possess significant antimicrobial properties. A study by Abdelrazek et al. highlighted the synthesis of various pyrazole compounds and their evaluation against different microbial strains, showing promising results in inhibiting bacterial growth . The incorporation of the 3,5-dimethyl group in the pyrazole structure may enhance its lipophilicity and membrane permeability, contributing to its antimicrobial efficacy.

2. Anticancer Properties

Pyrazoles have been extensively studied for their anticancer potential. The compound has been shown to interact with key molecular targets involved in cancer progression. For instance, studies suggest that similar pyrazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines . The specific mechanism may involve the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

3. Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds containing the pyrazole ring have been found to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . This compound may exhibit similar effects, making it a candidate for further investigation in inflammatory disease models.

Case Studies

Several case studies have explored the biological activity of related pyrazole compounds:

  • Study on Antimicrobial Activity : A recent study evaluated a series of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to our target compound exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus .
  • Anticancer Evaluation : In vitro studies demonstrated that certain pyrazole derivatives induced apoptosis in human breast cancer cell lines via caspase activation pathways . The specific effects of our compound on similar cancer cell lines warrant further exploration.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of COX enzymes

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